

A Spectroscopic Guide to the Structural Validation of 3-Chloroquinoxalin-2-ol

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Compound of Interest

Compound Name: 3-Chloroquinoxalin-2-ol

Cat. No.: B1347136

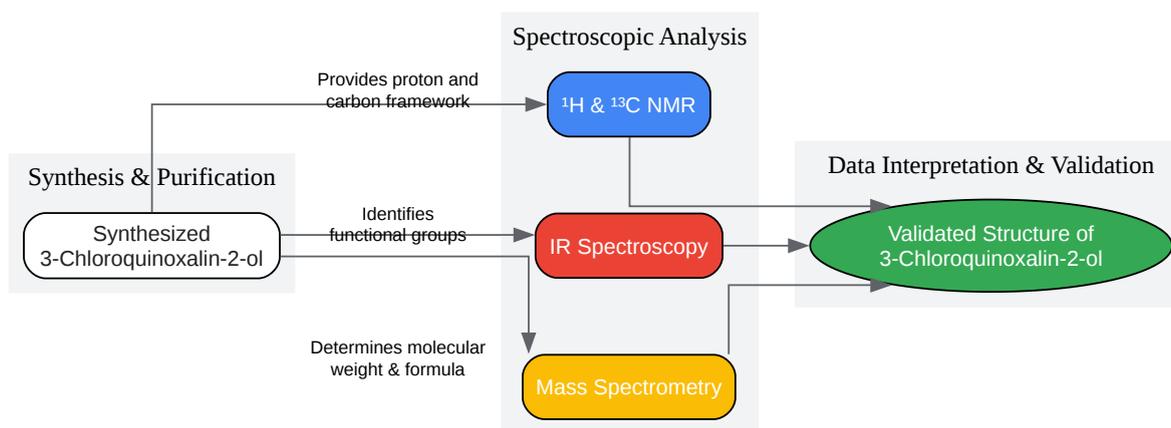
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This guide provides a comprehensive framework for the structural validation of **3-Chloroquinoxalin-2-ol**, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm its molecular architecture. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.

The quinoxaline ring system is a prevalent motif in a myriad of biologically active compounds. [1] The precise characterization of substituted quinoxalines, such as **3-Chloroquinoxalin-2-ol**, is paramount for understanding their structure-activity relationships. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with confidence.

The Analytical Workflow: A Self-Validating System

Our approach to structural validation is designed as a self-validating workflow. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. The convergence of data from ^1H NMR, ^{13}C NMR, IR, and MS creates a high-fidelity confirmation of the target structure, minimizing ambiguity and building a robust analytical case.



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Caption: A workflow diagram illustrating the multi-technique approach to the structural validation of **3-Chloroquinoxalin-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (^1H) and carbon atoms (^{13}C). For **3-Chloroquinoxalin-2-ol**, which exists predominantly in its tautomeric form, 3-chloro-1H-quinoxalin-2-one, the predicted NMR spectra are as follows.

Predicted ^1H NMR Spectrum (500 MHz, DMSO- d_6)

The aromatic region of the ^1H NMR spectrum is expected to show four distinct signals corresponding to the protons on the benzo-fused ring. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxalinone core and the chloro-substituent.

- δ 12.7 (s, 1H, N-H): The lactam proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature.

- δ 7.8-7.9 (m, 1H, Ar-H): This multiplet would correspond to the proton peri to the carbonyl group, deshielded by its anisotropy.
- δ 7.3-7.6 (m, 3H, Ar-H): The remaining three aromatic protons will appear as a complex multiplet in this region.

Predicted ^{13}C NMR Spectrum (125 MHz, DMSO- d_6)

The proton-decoupled ^{13}C NMR spectrum will reveal all eight carbon atoms of the molecule.

The chemical shifts are predicted based on established values for quinoxaline derivatives.[2]

- δ ~155 ppm (C=O): The carbonyl carbon of the lactam is expected to be the most downfield signal.
- δ ~150 ppm (C-Cl): The carbon atom attached to the chlorine will also be significantly downfield.
- δ 115-135 ppm (Ar-C): The six carbons of the benzene ring and the two additional carbons of the pyrazine ring will resonate in this range. Quaternary carbons will typically show weaker signals.

Experimental Protocol: NMR Spectroscopy

A trustworthy NMR spectrum is contingent on meticulous sample preparation.[3][4]

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified **3-Chloroquinoxalin-2-ol** and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). DMSO- d_6 is chosen for its excellent solvating power for polar heterocyclic compounds.
- **Filtration:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a 500 MHz spectrometer. Use the residual solvent peak of DMSO- d_6 ($\delta_{\text{H}} \approx 2.50$ ppm, $\delta_{\text{C}} \approx 39.52$ ppm) as an internal reference.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]

Predicted IR Spectrum (KBr Pellet)

The IR spectrum of **3-Chloroquinoxalin-2-ol** will be dominated by absorptions corresponding to the lactam functionality and the aromatic ring.

- 3200-3000 cm^{-1} (N-H stretch): A broad absorption band in this region is characteristic of the N-H stretching vibration of the lactam, likely broadened by hydrogen bonding in the solid state.
- ~1680 cm^{-1} (C=O stretch): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the cyclic amide (lactam).
- 1600-1450 cm^{-1} (C=C and C=N stretches): Multiple sharp bands in this region are indicative of the aromatic ring and the C=N bond within the quinoxalinone system.
- ~750 cm^{-1} (C-Cl stretch): A moderate to strong absorption in the fingerprint region, characteristic of a C-Cl bond.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[8][9]

- Sample Preparation: Grind 1-2 mg of dry **3-Chloroquinoxalin-2-ol** with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-forming die and apply 8-10 tons of pressure under vacuum to form a transparent or translucent pellet.[10]
- Data Acquisition: Record the IR spectrum from 4000 to 400 cm^{-1} . Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a final, crucial check on its identity. The fragmentation pattern can also offer additional structural clues.

Predicted Mass Spectrum (Electron Ionization - EI)

- **Molecular Ion Peak (M^{+}):** The mass spectrum will show a prominent molecular ion peak at m/z 180. The presence of a chlorine atom will result in a characteristic $M+2$ peak at m/z 182, with an intensity approximately one-third of the M^{+} peak, confirming the presence of one chlorine atom.
- **Key Fragmentation Pathways:** Common fragmentation pathways for quinoxalinones involve the loss of CO (m/z 152), followed by the loss of the chlorine atom or HCN.[\[11\]](#)

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- **Ionization:** Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- **Data Acquisition:** Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.

Comparative Spectroscopic Analysis

To underscore the power of these techniques in distinguishing between closely related structures, we compare the expected spectral data for **3-Chloroquinoxalin-2-ol** with two alternative quinoxaline derivatives: Quinoxalin-2-ol (a simpler analogue) and 2,3-Dichloroquinoxaline (a positional isomer).

Feature	3-Chloroquinoxalin-2-ol (Predicted)	Quinoxalin-2-ol (Experimental/Predicted)	2,3-Dichloroquinoxaline (Experimental/Predicted)
Molecular Formula	C ₈ H ₅ ClN ₂ O	C ₈ H ₆ N ₂ O	C ₈ H ₄ Cl ₂ N ₂
Molecular Weight	180.59 g/mol	146.15 g/mol	199.04 g/mol
¹ H NMR (Ar-H)	4H multiplet (δ 7.3-7.9)	4H multiplet (δ 7.2-7.8), 1H singlet (C3-H)	4H multiplet (δ 7.8-8.2)[12]
¹ H NMR (N-H/O-H)	~12.7 ppm (broad s)	~12.5 ppm (broad s)	N/A
¹³ C NMR (C=O)	~155 ppm	~156 ppm	N/A
IR (C=O stretch)	~1680 cm ⁻¹	~1670 cm ⁻¹	N/A
IR (N-H stretch)	~3200-3000 cm ⁻¹	~3180-3000 cm ⁻¹	N/A
MS (m/z)	180 (M ⁺), 182 (M+2)	146 (M ⁺)[13]	198 (M ⁺), 200 (M+2), 202 (M+4)

This comparative table clearly demonstrates how each spectroscopic technique can differentiate these structurally similar compounds. The molecular weight from MS immediately distinguishes all three. The presence or absence of the N-H and C=O signals in IR and NMR separates the quinoxalinone structures from 2,3-dichloroquinoxaline. Finally, the specific pattern of aromatic protons in ¹H NMR provides a unique fingerprint for each compound.

Conclusion

The structural validation of **3-Chloroquinoxalin-2-ol** is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The convergence of data from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the molecular structure. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the integrity of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.

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